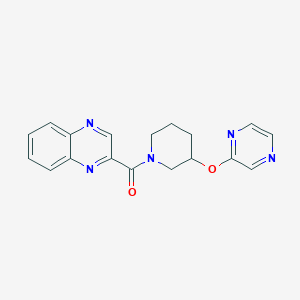

(3-(Pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

CAS No.: 2034579-35-4

Cat. No.: VC4306218

Molecular Formula: C18H17N5O2

Molecular Weight: 335.367

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034579-35-4 |

|---|---|

| Molecular Formula | C18H17N5O2 |

| Molecular Weight | 335.367 |

| IUPAC Name | (3-pyrazin-2-yloxypiperidin-1-yl)-quinoxalin-2-ylmethanone |

| Standard InChI | InChI=1S/C18H17N5O2/c24-18(16-10-21-14-5-1-2-6-15(14)22-16)23-9-3-4-13(12-23)25-17-11-19-7-8-20-17/h1-2,5-8,10-11,13H,3-4,9,12H2 |

| Standard InChI Key | UAIBWTYKTISECF-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC=CN=C4 |

Introduction

Synthesis Approaches

While specific synthesis details for (3-(Pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone are not readily available, related compounds often involve multi-step syntheses using transition metal catalysts or traditional organic chemistry methods.

-

Transition Metal Catalysis: This method is commonly used for forming complex molecules. For example, nickel and rhodium catalysts are often employed in C-N cross-coupling reactions and cycloadditions, which could be relevant for synthesizing similar compounds .

-

Organic Synthesis Techniques: Techniques such as nucleophilic substitution, condensation reactions, and ring-forming reactions are typically used to construct heterocyclic compounds.

Potential Applications

Heterocyclic compounds like quinoxalines and pyrazines are known for their biological activities, including antimicrobial, anticancer, and neurological effects. Quinoxaline derivatives, for instance, have been explored as modulators of GPR6, which could be relevant for treating neurological disorders .

| Biological Activity | Compound Type | Potential Use |

|---|---|---|

| Antimicrobial | Quinoxalines | Infection treatment |

| Anticancer | Pyrazines | Cancer therapy |

| Neurological Modulation | Quinoxaline Derivatives | Neurological disorders |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume